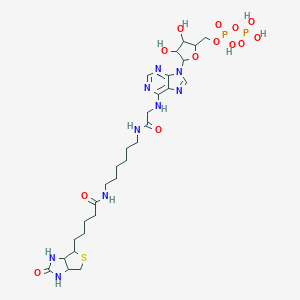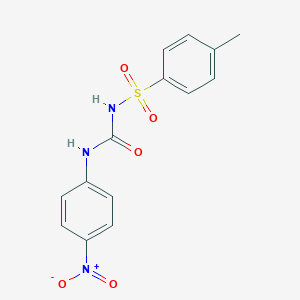
1-(4-Methylphenyl)sulfonyl-3-(4-nitrophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylphenyl)sulfonyl-3-(4-nitrophenyl)urea, commonly known as MNSU, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MNSU is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Mechanism Of Action
MNSU exerts its biological effects by inhibiting the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. MNSU has been shown to selectively inhibit certain isoforms of carbonic anhydrase, making it a potential therapeutic agent for the treatment of various diseases such as glaucoma and epilepsy.
Biochemical And Physiological Effects
MNSU has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrase by MNSU leads to a decrease in the production of aqueous humor, making it a potential treatment for glaucoma. Additionally, MNSU has been shown to have anticonvulsant effects, making it a potential treatment for epilepsy.
Advantages And Limitations For Lab Experiments
MNSU has several advantages and limitations for lab experiments. One of the main advantages of MNSU is its high purity, which makes it suitable for use in various organic synthesis reactions. However, MNSU is relatively expensive compared to other reagents, which can limit its use in large-scale reactions.
Future Directions
There are several future directions for research on MNSU. One potential direction is the synthesis of novel MNSU derivatives with improved selectivity for certain isoforms of carbonic anhydrase. Additionally, MNSU could be used as a building block in the synthesis of novel metal-organic frameworks with potential applications in gas storage and separation. Finally, further research is needed to fully understand the biochemical and physiological effects of MNSU, which could lead to the development of new therapeutic agents for the treatment of various diseases.
Synthesis Methods
The synthesis of MNSU involves the reaction of 4-nitroaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with urea to yield MNSU. This method is relatively simple and yields high purity MNSU.
Scientific Research Applications
MNSU has been extensively studied for its potential applications in various fields such as organic synthesis, medicinal chemistry, and material science. MNSU has been used as a reagent in the synthesis of various compounds such as benzimidazoles, ureas, and carbamates. Additionally, MNSU has been used as a building block in the synthesis of novel materials such as metal-organic frameworks.
properties
CAS RN |
107410-59-3 |
|---|---|
Product Name |
1-(4-Methylphenyl)sulfonyl-3-(4-nitrophenyl)urea |
Molecular Formula |
C14H13N3O5S |
Molecular Weight |
335.34 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-(4-nitrophenyl)urea |
InChI |
InChI=1S/C14H13N3O5S/c1-10-2-8-13(9-3-10)23(21,22)16-14(18)15-11-4-6-12(7-5-11)17(19)20/h2-9H,1H3,(H2,15,16,18) |
InChI Key |
OYXKERRSGYRTKU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



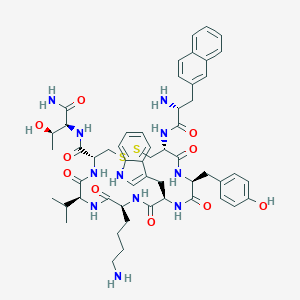

![4-Methylthieno[2,3-d]pyrimidine](/img/structure/B11840.png)




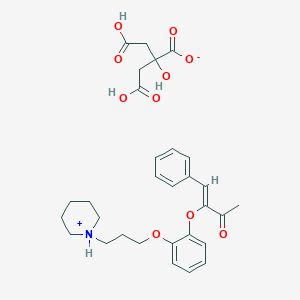
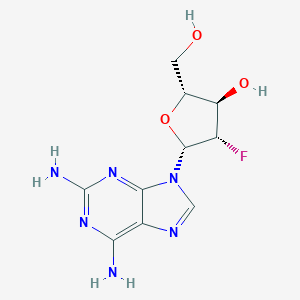


![4-[(2-Phenoxyethyl)sulfanyl]phenol](/img/structure/B11864.png)

